3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one
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Overview
Description
3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H12ClFN2O and a molecular weight of 242.68 g/mol. This compound is characterized by its unique structure, which includes an amino group, a chloro and fluoro-substituted benzyl group, and a pyrrolidin-2-one ring. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the pyrrolidin-2-one ring. One common synthetic route includes the reaction of 3-chloro-4-fluorobenzylamine with a suitable carbonyl compound under controlled conditions to form the pyrrolidin-2-one ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the chloro and fluoro-substituted benzyl group can influence the compound's binding affinity and selectivity.
Comparison with Similar Compounds
3-Amino-1-(4-chlorobenzyl)pyrrolidin-2-one
3-Amino-1-(3-fluorobenzyl)pyrrolidin-2-one
3-Amino-1-(2-chloro-4-fluorobenzyl)pyrrolidin-2-one
Uniqueness: 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one is unique due to its specific substitution pattern on the benzyl group, which can affect its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-amino-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O/c12-8-5-7(1-2-9(8)13)6-15-4-3-10(14)11(15)16/h1-2,5,10H,3-4,6,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQMYKXQOURNJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)CC2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734422 |
Source
|
Record name | 3-Amino-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249608-09-0 |
Source
|
Record name | 3-Amino-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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